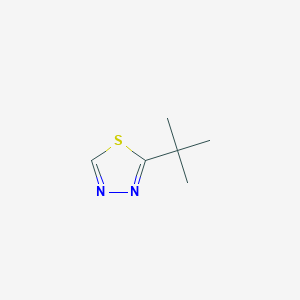

2-Tert-butyl-1,3,4-thiadiazole

Description

Contextualization within the Broader Field of 1,3,4-Thiadiazole (B1197879) Chemistry

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery and development. rasayanjournal.co.in Its chemistry has been extensively explored since the late 19th century, leading to the discovery of a multitude of derivatives with diverse pharmacological activities. nih.gov The structural features of the 1,3,4-thiadiazole ring, such as its capacity to act as a hydrogen bond acceptor and a two-electron donor system, contribute to its ability to interact with various biological targets. nih.gov This has resulted in the development of 1,3,4-thiadiazole-containing compounds for a wide array of therapeutic areas. mdpi.comresearchgate.net

The synthesis of the 1,3,4-thiadiazole core often involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various electrophiles, such as acid chlorides. nih.govresearchgate.net This synthetic accessibility allows for the introduction of a wide range of substituents onto the thiadiazole ring, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net The compound 2-tert-butyl-1,3,4-thiadiazole is one such derivative, where a tert-butyl group is attached at the 2-position of the thiadiazole ring, imparting specific characteristics to the molecule.

Table 1: Reported Biological Activities of the 1,3,4-Thiadiazole Scaffold

| Biological Activity | Reference(s) |

|---|---|

| Antimicrobial | nih.govmdpi.com |

| Anticonvulsant | nih.govmdpi.com |

| Anti-inflammatory | nih.govmdpi.com |

| Anticancer | mdpi.commdpi.com |

| Antitubercular | nih.govmdpi.com |

| Antiviral | mdpi.com |

| Antidiabetic | nih.govmdpi.com |

| Antidepressant | mdpi.com |

| Diuretic | mdpi.com |

Academic Significance of the tert-Butyl Substituent in Molecular Design and Reactivity of Thiadiazoles

The incorporation of a tert-butyl group onto a heterocyclic ring like 1,3,4-thiadiazole is a deliberate strategy in molecular design. The tert-butyl group is known for its significant steric bulk and its electron-donating inductive effect. ontosight.ai These properties can profoundly influence a molecule's conformation, stability, solubility, and reactivity.

The steric hindrance created by the bulky tert-butyl group is a key factor influencing the molecule's interactions. It can shield adjacent parts of the molecule from chemical attack, thereby providing selectivity in chemical transformations. In the context of medicinal chemistry, this steric bulk can affect how the molecule fits into the binding site of a biological target, such as an enzyme or receptor. nih.gov For instance, research on certain kinase inhibitors showed that bulky groups like tert-butyl on the thiadiazole ring were not well-tolerated, suggesting that their size created steric hindrance with the target protein. nih.gov Conversely, in other contexts, this bulk can be advantageous, for example, by locking the molecule into a specific, biologically active conformation.

The synthesis of this compound derivatives often utilizes precursors like pivaloyl chloride (trimethylacetyl chloride) or pivaldehyde, which provide the tert-butyl moiety. patsnap.comchemrxiv.orgsmolecule.com For example, 2-amino-5-tert-butyl-1,3,4-thiadiazole can be synthesized from the reaction of pivaloyl chloride with thiosemicarbazide. patsnap.comsmolecule.com The resulting compound serves as a versatile intermediate for more complex molecules, including the herbicide Tebuthiuron, which is chemically known as N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea. lookchem.comgoogle.com

Table 2: Key Properties of the Tert-Butyl Group in Molecular Design

| Property | Description | Impact on Thiadiazole Derivatives |

|---|---|---|

| Steric Bulk | Large and voluminous due to three methyl groups attached to a central carbon. | Influences molecular conformation, can provide steric shielding, and affects binding to biological targets. nih.gov |

| Lipophilicity | Nonpolar and hydrophobic in nature. | Can increase the molecule's solubility in nonpolar solvents and affect its ability to cross biological membranes. |

| Electronic Effect | Weak electron-donating group through induction. | Can subtly modulate the electron density of the thiadiazole ring, influencing its reactivity. |

| Chemical Stability | Generally resistant to metabolic degradation due to the absence of α-hydrogens. | Can enhance the metabolic stability of the parent molecule, a desirable trait in drug design. |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBCDHYUFWPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Tert Butyl 1,3,4 Thiadiazole and Its Derivatives

Cyclization Reactions in the Formation of the 1,3,4-Thiadiazole (B1197879) Scaffold

The formation of the 1,3,4-thiadiazole ring is predominantly achieved through cyclization reactions, where a linear precursor is converted into the desired heterocyclic system. Various starting materials and reaction conditions have been developed to afford the 1,3,4-thiadiazole core.

Cyclization from Thiosemicarbazide (B42300) and its Derivatives

A widely utilized and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides or their N-acyl derivatives. nanobioletters.comsbq.org.br This approach is particularly relevant for the synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole. The general mechanism involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative, such as an acid chloride or ester.

For the synthesis of a 2-tert-butyl substituted 1,3,4-thiadiazole, pivalic acid (2,2-dimethylpropanoic acid) or one of its activated forms like pivaloyl chloride would serve as the source of the tert-butyl group. The reaction with thiosemicarbazide would proceed through an N-acylthiosemicarbazide intermediate. Subsequent acid-catalyzed cyclization and dehydration afford the final 2-amino-5-tert-butyl-1,3,4-thiadiazole. lew.ro

The proposed mechanism commences with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid (or its derivative), followed by the elimination of a water molecule to form the N-acylthiosemicarbazide. An intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon then leads to a cyclic intermediate, which upon dehydration, yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various condensing agents can be employed to facilitate this reaction, including strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), as well as reagents like phosphorus oxychloride (POCl₃). pnrjournal.com The choice of the cyclizing agent can influence the reaction conditions and yields.

Table 1: Examples of Reagents for Cyclization of Thiosemicarbazides to 1,3,4-Thiadiazoles

| Starting Materials | Cyclizing Agent/Conditions | Product Type | Reference |

| Thiosemicarbazide and Carboxylic Acid | Concentrated H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | |

| Thiosemicarbazide and Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole | |

| 1,4-Disubstituted Thiosemicarbazides | Acidic Media | 2,5-Disubstituted-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide and Benzoic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-phenyl-1,3,4-thiadiazole | mdpi.com |

Cyclization Reactions Involving Carbon Disulfide and Hydrazine Derivatives

Another classical and versatile approach to the 1,3,4-thiadiazole scaffold involves the reaction of carbon disulfide with hydrazine derivatives. This method can lead to various substitution patterns on the thiadiazole ring, depending on the nature of the hydrazine starting material.

The general strategy involves the formation of a dithiocarbazate intermediate by the reaction of a hydrazine derivative with carbon disulfide in a basic medium. This intermediate can then undergo cyclization with a suitable reagent to furnish the 1,3,4-thiadiazole ring. For instance, the reaction of hydrazine hydrate with carbon disulfide can lead to 2,5-dimercapto-1,3,4-thiadiazole (B142945).

To introduce a tert-butyl group at the 2-position, a corresponding tert-butyl-substituted hydrazine derivative could theoretically be used. Alternatively, a more common approach is to synthesize a 2-substituted-5-mercapto-1,3,4-thiadiazole, which can then be further functionalized. For example, reacting an acyl hydrazine, such as pivaloyl hydrazide, with carbon disulfide in the presence of a base like potassium hydroxide (B78521), would yield a potassium dithiocarbazate salt. This salt can then be cyclized under acidic conditions to afford 2-tert-butyl-5-mercapto-1,3,4-thiadiazole. The mercapto group can subsequently be removed or replaced.

Table 2: Synthesis of 1,3,4-Thiadiazoles using Carbon Disulfide

| Hydrazine Derivative | Reagent | Intermediate | Product Type | Reference |

| Hydrazine Hydrate | Carbon Disulfide, Base | Dithiocarbazate | 2,5-Dimercapto-1,3,4-thiadiazole | |

| Acyl Hydrazide | Carbon Disulfide, KOH | Potassium Dithiocarbazate | 2-Substituted-5-mercapto-1,3,4-thiadiazole | ijcr.info |

| Thiosemicarbazide | Carbon Disulfide, Sodium Carbonate | 5-Amino-1,3,4-thiadiazole-2-thiol | chemmethod.com |

Oxidative Cyclization Approaches for 1,3,4-Thiadiazole Ring Formation

Oxidative cyclization provides another pathway to the 1,3,4-thiadiazole ring, commonly starting from thiosemicarbazones. Thiosemicarbazones are readily prepared by the condensation of a thiosemicarbazide with an aldehyde or a ketone.

To synthesize a 2-tert-butyl-1,3,4-thiadiazole derivative via this route, one would start with the thiosemicarbazone derived from pivalaldehyde (2,2-dimethylpropanal). The oxidative cyclization of this thiosemicarbazone can be achieved using a variety of oxidizing agents. Common reagents for this transformation include iron(III) chloride (FeCl₃) and copper(II) salts. arkat-usa.org The reaction proceeds through the formation of a C-S bond, leading to the heterocyclic ring. This method is particularly useful for synthesizing 2-imino-1,3,4-thiadiazole derivatives. Molecular iodine has also been reported to promote the oxidative cyclization to form fused 1,3,4-thiadiazole systems. frontiersin.org

Table 3: Oxidizing Agents for the Cyclization of Thiosemicarbazones

| Substrate | Oxidizing Agent | Product Type | Reference |

| Aldehyde Thiosemicarbazones | Iron(III) Chloride | 2(3H)-imino-1,3,4-thiadiazoles | arkat-usa.org |

| Aldehyde Thiosemicarbazones | Copper(II) Chloride | 2(3H)-imino-1,3,4-thiadiazoles | arkat-usa.org |

| Thioamides | Cu₂O, light | 1,2,4-Thiadiazoles | rsc.org |

| 2-Mercaptophenyl substituted triazole | Mild oxidizing agent | Fused Benzo researchgate.netencyclopedia.pubthiazolo[2,3-c] nanobioletters.comsbq.org.brresearchgate.nettriazoles | mdpi.com |

Development of One-Pot Synthetic Protocols for Thiadiazole Derivatives

A one-pot synthesis of this compound derivatives could be envisioned starting from readily available materials. For example, a mixture of pivalic acid, thiosemicarbazide, and a suitable dehydrating/cyclizing agent could be reacted in a single step to afford the desired product. encyclopedia.pub Polyphosphate ester (PPE) has been shown to be an effective reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide, proceeding under mild conditions. mdpi.com This approach avoids the use of harsh or toxic reagents like POCl₃. encyclopedia.pub Similarly, one-pot, two-step syntheses of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent have also been reported, highlighting the trend towards more efficient synthetic routes. researchgate.netnih.gov

Functional Group Transformations and Derivatization Strategies of the this compound Nucleus

Once the this compound core is synthesized, it can be further modified through various functional group transformations to generate a library of derivatives.

Alkylation Reactions and Regioselectivity Considerations

Alkylation is a common method for the derivatization of heterocyclic compounds, including 1,3,4-thiadiazoles. The 1,3,4-thiadiazole ring contains two nitrogen atoms which are potential sites for alkylation. The regioselectivity of the alkylation reaction is a critical consideration and can be influenced by several factors, including the nature of the substrate, the alkylating agent, and the reaction conditions.

In the case of a 2-substituted-1,3,4-thiadiazole, such as this compound (assuming the 5-position is unsubstituted), alkylation can potentially occur at either the N-3 or N-4 position of the ring. The electronic properties of the substituents on the ring can influence the nucleophilicity of the nitrogen atoms and thus direct the incoming electrophile.

For related heterocyclic systems like 1,2,4-triazole-3-thiones, studies on alkylation have shown that the reaction can be regioselective, with S-alkylation often being favored under neutral conditions, while alkylation on ring nitrogens can also occur. researchgate.netnih.gov The specific outcome for this compound would require experimental investigation, but it is anticipated that a mixture of N-alkylated isomers could be formed. The separation and characterization of these isomers would be necessary to determine the precise regioselectivity of the reaction.

Acylation Strategies on the Thiadiazole Ring System

Acylation of the 1,3,4-thiadiazole ring system can be a challenging endeavor due to the electron-deficient nature of the ring carbons. Direct Friedel-Crafts acylation on the thiadiazole ring is generally not feasible because the ring is deactivated towards electrophilic attack. However, acylation can be achieved on substituent groups attached to the thiadiazole core, particularly on amino groups.

For derivatives such as 2-amino-5-tert-butyl-1,3,4-thiadiazole, N-acylation is a common strategy to introduce various functional groups. This reaction typically proceeds by treating the amino-thiadiazole with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base. For instance, the reaction of 2-amino-1,3,4-thiadiazoles with acetyl chloride can yield the corresponding N-acetylated product. This approach is a versatile method for the synthesis of a wide range of amide derivatives.

While direct C-acylation of the thiadiazole ring is difficult, it can be accomplished through the rearrangement of an intermediate N-acylthiadiazolium salt. However, this method is less common and its applicability to this compound would require specific investigation.

Electrophilic Substitutions and Directed Functionalization

The 1,3,4-thiadiazole ring is inherently electron-deficient, making it resistant to common electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation under standard conditions. The presence of the two nitrogen atoms withdraws electron density from the carbon atoms of the ring, thus deactivating them towards electrophilic attack.

However, the introduction of strong electron-donating groups, such as an amino group at the 2-position, can activate the 5-position for electrophilic substitution. For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position when treated with bromine in acetic acid nih.gov.

Alkylation represents another important electrophilic substitution. While direct C-alkylation of the thiadiazole ring is uncommon, N-alkylation of the ring nitrogens or of amino substituents is frequently observed. For instance, 2-trifluoroacetamide-5-tert-butyl-1,3,4-thiadiazole has been shown to undergo alkylation with cyclopropylmethyl bromide, affording the N-alkylated product in a 91% yield sci-hub.st. This highlights a strategy for functionalization at a nitrogen atom of the thiadiazole ring system.

Nucleophilic Substitution Reactions, Including Cross-Coupling Methods

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present on the ring. Halogenated 1,3,4-thiadiazoles are valuable intermediates for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr) reactions. The halogen atom at the 2- or 5-position is readily displaced by a wide range of nucleophiles nih.gov.

Nucleophilic Aromatic Substitution

Although specific examples involving 2-tert-butyl-5-halo-1,3,4-thiadiazole are not extensively documented, the general reactivity pattern of halo-1,3,4-thiadiazoles suggests that it would readily react with nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding substituted products. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the heterocyclic ring.

Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of biaryl and heteroaryl compounds. These methods have been successfully applied to thiadiazole derivatives. For the synthesis of 2-aryl-5-tert-butyl-1,3,4-thiadiazoles, a halo-substituted precursor, such as 2-bromo-5-tert-butyl-1,3,4-thiadiazole, could be coupled with an appropriate arylboronic acid in the presence of a palladium catalyst and a base mdpi.comresearchgate.net.

The general conditions for a Suzuki-Miyaura coupling on a thiadiazole ring are outlined in the table below.

| Parameter | Condition |

| Substrates | Halo-thiadiazole, Arylboronic acid/ester |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, etc. |

| Base | Na2CO3, K2CO3, Cs2CO3, etc. |

| Solvent | Toluene, Dioxane, DMF, Water |

| Temperature | Room temperature to reflux |

This methodology offers a versatile route to a wide array of 2,5-disubstituted 1,3,4-thiadiazoles with diverse electronic and steric properties.

Condensation Reactions for Scaffold Elaboration

Condensation reactions are a cornerstone for the elaboration of the this compound scaffold, especially when starting from an amino-substituted derivative. 2-Amino-5-tert-butyl-1,3,4-thiadiazole serves as a versatile building block for the synthesis of more complex molecules, most notably through the formation of Schiff bases.

The reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with various aldehydes and ketones in the presence of an acid catalyst (e.g., glacial acetic acid) leads to the formation of the corresponding imines (Schiff bases) sphinxsai.comresearchgate.net. This reaction is highly efficient and allows for the introduction of a wide range of aromatic and aliphatic substituents.

An illustrative example is the condensation with different aromatic aldehydes:

| Aldehyde | Product (Schiff Base) |

| Benzaldehyde | N-benzylidene-5-tert-butyl-1,3,4-thiadiazol-2-amine |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-tert-butyl-1,3,4-thiadiazol-2-amine |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-5-tert-butyl-1,3,4-thiadiazol-2-amine |

These Schiff bases can serve as intermediates for the synthesis of other heterocyclic systems or can be evaluated for their own biological activities. Furthermore, 2-amino-5-tert-butyl-1,3,4-thiadiazole can be employed in the preparation of more complex fused heterocyclic systems, such as bis(1,3,4-thiadiazolo)[3,2-a:3',2'-d]-1,3,5-triazinium halides sigmaaldrich.com.

Optimization and Mechanistic Studies of Synthetic Routes for Yield and Purity

The optimization of synthetic routes to achieve high yields and purity of this compound and its derivatives is of paramount importance. This involves a systematic investigation of reaction parameters such as temperature, solvent, catalyst, and reaction time.

Mechanistic studies provide a deeper understanding of the reaction pathways, allowing for a more rational approach to optimization. For the synthesis of the 1,3,4-thiadiazole ring itself, a common route involves the cyclization of thiosemicarbazide derivatives. The mechanism of this transformation is believed to proceed through an initial acylation of the thiosemicarbazide followed by an acid-catalyzed intramolecular cyclization and dehydration.

For instance, in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazones, the reaction is an oxidative cyclization, often mediated by reagents like ferric chloride nih.gov. The proposed mechanism involves the oxidation of the thiosemicarbazone to form a reactive intermediate that undergoes cyclization to the stable aromatic thiadiazole ring.

Reaction Mechanisms and Reactivity Investigations of 2 Tert Butyl 1,3,4 Thiadiazole Systems

Analysis of Steric and Electronic Effects of the tert-Butyl Group on Molecular Reactivity

The reactivity of the 2-tert-butyl-1,3,4-thiadiazole system is significantly modulated by the presence of the tert-butyl group at the C2 position. This substituent exerts a combination of steric and electronic effects that influence the accessibility and electronic nature of the heterocyclic ring, thereby dictating its interaction with various reagents.

Electronic Effects:

The 1,3,4-thiadiazole (B1197879) ring is inherently an electron-deficient system due to the presence of two electronegative nitrogen atoms, which makes the carbon atoms at the 2- and 5-positions susceptible to nucleophilic attack. chemicalbook.comresearchgate.net The tert-butyl group is known to be an electron-donating group through an inductive effect (sigma-bond electron donation). stackexchange.com This effect arises from the flow of electron density from the sp³ hybridized carbons of the tert-butyl group to the sp² hybridized C2 carbon of the thiadiazole ring. stackexchange.com This electron donation slightly increases the electron density on the thiadiazole ring, which can modulate its reactivity. Specifically, it can decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted 1,3,4-thiadiazole, while potentially facilitating electrophilic attack at the ring's nitrogen atoms. chemicalbook.com Electron-donating groups like alkyl substituents are known to shift the resonance of ring protons upfield in NMR spectroscopy, confirming their effect on the electronic environment of the ring. chemicalbook.com

Steric Effects:

The most pronounced influence of the tert-butyl group is its steric hindrance. As a bulky substituent, it physically obstructs the approach of reactants to the C2 position and, to a lesser extent, to the adjacent N3 nitrogen atom. This steric bulk can significantly hinder or even prevent reactions that would otherwise occur at or near the C2 carbon. For electrophilic aromatic substitution, bulky tert-butyl groups are known to disfavor substitution at the ortho position due to steric blocking. stackexchange.com A similar principle applies here, where the tert-butyl group can direct incoming reagents away from its immediate vicinity, potentially favoring reactions at the more accessible C5 and N4 positions of the thiadiazole ring. The incorporation of bulky groups has also been utilized to improve the solubility of heterocyclic compounds by suppressing intermolecular aggregation, an effect that can indirectly influence reaction kinetics in solution. nih.gov

| Effect | Description | Impact on this compound Reactivity |

|---|---|---|

| Electronic (Inductive Effect) | The tert-butyl group donates electron density through the sigma bond to the C2 carbon of the electron-deficient thiadiazole ring. stackexchange.com | - Slightly reduces the electrophilicity of the C2 carbon.

|

| Steric Hindrance | The large size of the tert-butyl group physically blocks access to the C2 position and adjacent N3 atom. | - Hinders the approach of nucleophiles to the C2 carbon.

|

Mechanistic Pathways of Nucleophilic Attack on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is inherently electron-deficient, making the carbon atoms at the C2 and C5 positions electrophilic and thus susceptible to nucleophilic attack. chemicalbook.com The presence of a leaving group at one of these positions facilitates nucleophilic substitution reactions. For this compound, any potential nucleophilic attack would preferentially occur at the C5 position, assuming a suitable leaving group is present there, due to the significant steric hindrance at C2 imposed by the tert-butyl group.

The general mechanism for nucleophilic aromatic substitution (SNAr) on a substituted 1,3,4-thiadiazole ring typically proceeds through a two-step addition-elimination pathway.

Addition Step: A nucleophile attacks the electron-poor carbon atom (e.g., C5), leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer-like complex. In this intermediate, the aromaticity of the thiadiazole ring is temporarily disrupted. The negative charge is delocalized over the nitrogen and sulfur atoms of the ring, which stabilizes the complex.

Elimination Step: The leaving group departs from the tetrahedral intermediate, and the aromaticity of the thiadiazole ring is restored, yielding the final substituted product.

Halo-substituted thiadiazoles are particularly activated for these reactions and react with a wide range of nucleophiles. researchgate.netbu.edu.eg For instance, a chlorine atom at the C5 position of a 2-substituted-1,3,4-thiadiazole would be readily displaced by various carbon-based or heteroatom nucleophiles. researchgate.net

In the specific case of this compound, if a good leaving group like a halogen were present at the C5 position, the mechanistic pathway for nucleophilic attack would follow this SNAr mechanism. The tert-butyl group at C2, while not directly participating in the reaction at C5, would electronically influence the stability of the Meisenheimer-like intermediate through its electron-donating inductive effect. This effect would slightly destabilize the negatively charged intermediate, potentially slowing the reaction rate compared to a derivative with an electron-withdrawing group at C2. However, the primary determinant of regioselectivity remains the steric bulk of the tert-butyl group, which effectively shields the C2 position from nucleophilic approach.

Under strongly basic conditions, powerful nucleophiles can lead to the cleavage of the thiadiazole ring itself rather than substitution. chemicalbook.com

Electrophilic Reaction Directivity and Control of Regioselectivity

Direct electrophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring, such as nitration or halogenation, is generally difficult and does not typically occur. chemicalbook.comresearchgate.net The ring's carbon atoms have low electron density, making them inert to attack by electrophiles. chemicalbook.com Electrophilic attack preferentially occurs at the ring's nitrogen atoms, which possess lone pairs of electrons and are the most nucleophilic centers in the molecule. chemicalbook.com

The reaction of 1,3,4-thiadiazoles with electrophiles like alkylating or acylating agents leads to the formation of N-alkylated or N-acylated thiadiazolium salts. chemicalbook.comresearchgate.net In an asymmetrically substituted molecule like this compound, there are two non-equivalent nitrogen atoms, N3 and N4, where electrophilic attack can occur.

The regioselectivity of this attack is governed by both steric and electronic factors:

Electronic Factors: The electron-donating tert-butyl group at C2 increases the electron density on the adjacent N3 atom more than on the N4 atom. This would suggest that N3 is the more nucleophilic and electronically favored site for electrophilic attack.

Steric Factors: The bulky tert-butyl group sterically hinders the N3 position. This makes it more difficult for an electrophile to approach and bond with the N3 atom compared to the unhindered N4 atom.

Therefore, a competition exists between the electronically favored N3 and the sterically accessible N4. For smaller electrophiles, some reaction may occur at N3, but for larger or bulkier electrophiles, the reaction is highly likely to be directed to the N4 position to avoid steric clash with the tert-butyl group. This control of regioselectivity is a common feature in the chemistry of substituted heterocycles, where steric hindrance often overrides subtle electronic preferences. nih.gov

While direct electrophilic substitution on carbon is not feasible, substitution can be achieved indirectly. For example, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the C5 position, as the activating amino group facilitates the reaction. researchgate.net However, for this compound lacking such an activating group, electrophilic attack on carbon is not a viable pathway.

Redox Properties and Electrochemical Behavior of Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is electrochemically active, and its derivatives can undergo both oxidation and reduction processes. The redox properties are highly dependent on the nature and position of the substituents on the ring, which can stabilize or destabilize the radical ions formed upon electron transfer.

The tert-butyl group, being electron-donating, is expected to influence the electrochemical behavior of this compound. In general, electron-donating groups make oxidation easier (occur at a less positive potential) and reduction harder (occur at a more negative potential) by increasing the electron density of the molecule. Therefore, this compound would likely be oxidized more easily than the parent 1,3,4-thiadiazole.

Studies on related molecules support this trend. For example, the insertion of tert-butyl groups into a tetrathiafulvalene-tetraazapyrene (TAP) triad (B1167595) was found to have a significant influence on the redox properties of the molecule. nih.gov The presence of tert-butyl groups raised the energy level of the TAP-localized Lowest Unoccupied Molecular Orbital (LUMO), which would make reduction more difficult. nih.gov

The electrochemical behavior of various thiadiazole derivatives has been investigated using techniques like cyclic voltammetry. These studies often focus on derivatives with redox-active functional groups, such as thiol or amino groups, where the electrochemical processes can be complex. For instance, the electrochemical oxidation of 2-mercapto-5-R-amino-1,3,4-thiadiazole derivatives shows oxidation peaks attributed to the formation of disulfide bonds. researchgate.net The oxidation potentials for these compounds are pH-dependent.

| Process | Expected Influence of 2-tert-Butyl Group | Rationale |

|---|---|---|

| Oxidation | Occurs at a lower (less positive) potential compared to unsubstituted 1,3,4-thiadiazole. | The electron-donating nature of the tert-butyl group increases the HOMO (Highest Occupied Molecular Orbital) energy level, making it easier to remove an electron. |

| Reduction | Occurs at a higher (more negative) potential compared to unsubstituted 1,3,4-thiadiazole. | The electron-donating nature of the tert-butyl group raises the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making it more difficult to add an electron. nih.gov |

Studies on Degradation Pathways and Chemical Stability

The 1,3,4-thiadiazole ring is generally considered a stable aromatic system due to its significant aromatic character. researchgate.net This stability allows it to be incorporated into a wide range of molecules, including pharmaceuticals. bepls.comnih.gov However, its stability is pH-dependent. The ring is quite stable in aqueous acidic media but is susceptible to cleavage under strongly basic conditions. chemicalbook.com

The degradation of the 1,3,4-thiadiazole ring under basic conditions typically involves nucleophilic attack by hydroxide (B78521) ions, leading to ring fission. chemicalbook.com The exact pathway can vary depending on the substituents present on the ring.

Thermal and photochemical degradation pathways have also been investigated. High-vacuum pyrolysis of a related compound, 2-(tert-butyldithio)-5-methyl-1,3,4-thiadiazole, was found to yield multiple fragments, including 2-methylpropene, hydrogen thiocyanate (B1210189) (HNCS), carbon disulfide (CS₂), and acetonitrile (B52724) (CH₃CN). researchgate.netbu.edu.eg The presence of 2-methylpropene suggests a degradation pathway initiated by β-hydrogen elimination from the tert-butyl group. researchgate.net This indicates that under high thermal stress, the tert-butyl substituent itself can be a point of initial fragmentation, leading to the subsequent breakdown of the heterocyclic ring.

Photochemical fragmentation of 1,3,4-thiadiazoles often follows patterns similar to those observed in mass spectrometry. researchgate.net The stability endowed by the aromaticity of the ring means that energetic conditions, such as high heat, UV light, or aggressive chemical reagents (strong bases), are typically required to induce degradation. For most applications under normal physiological or environmental conditions, the this compound core is expected to be chemically robust.

Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl 1,3,4 Thiadiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-tert-butyl-1,3,4-thiadiazole and its analogues. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide precise information about the molecular structure, connectivity, and chemical environment of the atoms.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

In the ¹H NMR spectrum of this compound, the tert-butyl group gives rise to a characteristic singlet in the aliphatic region. The nine equivalent protons of the three methyl groups typically appear at a chemical shift of approximately 1.33 ppm. mdpi.com The absence of adjacent protons results in a singlet multiplicity for this signal. The proton on the C5 carbon of the thiadiazole ring is expected to resonate further downfield due to the deshielding effect of the heterocyclic ring. For some 2-amino-5-substituted-1,3,4-thiadiazoles, the chemical shifts of aromatic protons are observed in the range of 7.00–8.43 ppm, and the N-H proton can appear as low as 9.94 ppm. nih.gov In a related compound, 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, the tert-butyl protons appear as a singlet at 1.29 ppm. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in 2-Substituted-1,3,4-thiadiazole Analogues

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (-C(CH₃)₃) | ~1.33 | Singlet |

| Aromatic Protons | 7.00 - 8.43 | Multiplet |

| Amine (-NH₂) | ~7.10 | Singlet |

| Amide (-NH) | ~9.94 - 12.32 | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are characteristically deshielded and resonate at lower field. Specifically, the C2 and C5 carbons of the thiadiazole ring in various derivatives have been observed in the ranges of 164–166 ppm and 178–181 ppm, respectively. mdpi.com For 2-amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole, the thiadiazole carbons appear at 156.3 and 168.1 ppm. mdpi.com

The carbons of the tert-butyl group exhibit signals at higher field. The quaternary carbon of the tert-butyl group is typically found around 34.8 ppm, while the methyl carbons resonate at approximately 30.8 ppm. mdpi.com The chemical shifts are influenced by the electronegativity of adjacent atoms; carbons bonded to more electronegative atoms experience a downfield shift. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shifts for Carbons in this compound and Analogues

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 (Thiadiazole) | ~164 - 169 |

| C5 (Thiadiazole) | ~156 - 181 |

| Quaternary C (tert-Butyl) | ~35 |

| Methyl C (tert-Butyl) | ~31 |

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound and its analogues displays characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The formation of the 1,3,4-thiadiazole ring is often confirmed by a strong and sharp band around 1630 cm⁻¹, which is characteristic of the heterocyclic -C=N- stretching vibration. nih.gov Other vibrations associated with the thiadiazole ring include the C-S-C stretching modes, which typically appear as a series of weak intensity bands below 660 cm⁻¹. nih.gov For substituted 1,3,4-thiadiazoles, aromatic C-H stretching vibrations are observed around 3070 cm⁻¹, while aliphatic C-H stretches from a tert-butyl group would be expected in the 2800-3000 cm⁻¹ region. In amino-substituted analogues, N-H stretching vibrations appear as sharp bands in the high-frequency region (3200-3400 cm⁻¹), and N-H bending vibrations are seen near 1600 cm⁻¹. nih.gov

Table 3: Key IR Absorption Frequencies for 1,3,4-Thiadiazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3200 - 3400 | Sharp, Medium |

| Aromatic C-H Stretch | ~3070 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium to Strong |

| C=N Stretch (thiadiazole ring) | ~1630 | Strong, Sharp |

| N-H Bend (amine) | ~1600 | Sharp |

| C-S-C Stretch (thiadiazole ring) | < 660 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to elucidate the structure of compounds through analysis of their fragmentation patterns. For 1,3,4-thiadiazole derivatives, tandem mass spectrometry often reveals a protonated molecular ion [M+H]⁺. nih.gov

The fragmentation of these compounds typically involves the decomposition of the thiadiazole ring. nih.gov For a molecule like this compound, a primary fragmentation step would likely be the loss of the tert-butyl group. Subsequent fragmentation would involve the breakdown of the heterocyclic ring, leading to characteristic fragment ions. nih.gov For instance, studies on similar thiadiazole derivatives have shown multiple bond-breaking decomposition steps of the thiadiazole ring, resulting in a number of characteristic signals. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,3,4-thiadiazole ring system contains π electrons and heteroatoms with non-bonding electrons, which give rise to characteristic π→π* and n→π* electronic transitions. scielo.br For some 1,3,4-thiadiazole derivatives, absorption bands are observed in the UV-Vis spectrum that are attributed to these transitions. scielo.br For example, one derivative showed a wide absorption band with a maximum at approximately 318 nm, corresponding to a π→π* electronic transition. nih.gov The position and intensity of these absorption maxima can be influenced by the nature of the substituents on the thiadiazole ring and the polarity of the solvent. nih.gov

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound was not found, data from the closely related compound 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine provides insight into the expected solid-state structure. nih.govnih.govresearchgate.net X-ray crystallography on this analogue revealed an orthorhombic crystal system. nih.govresearchgate.net The analysis of such structures confirms bond lengths, bond angles, and intermolecular interactions in the solid state. For the thiazolopyridine analogue, the tert-butyl group showed large ellipsoids, indicative of librational motion within the crystal lattice. nih.govnih.govresearchgate.net In the crystal packing of 1,3,4-thiadiazole derivatives, various noncovalent interactions, such as π-π stacking and hydrogen bonds (if suitable functional groups are present), play a crucial role in the supramolecular assembly. acs.org A study on 5-arylimino-1,3,4-thiadiazole derivatives showed a near-planar 1,3,4-thiadiazole ring. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Tert Butyl 1,3,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within a molecule. For substituted 1,3,4-thiadiazoles, these calculations help elucidate properties such as reactivity, stability, and spectroscopic behavior.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the geometry and physicochemical properties of 1,3,4-thiadiazole (B1197879) derivatives. rsc.org The choice of the functional is critical for obtaining reliable results.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for studies on thiadiazole systems. It incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy for many molecular properties. rsc.org B3LYP has been successfully applied to determine the optimized geometric parameters (bond lengths and angles) and vibrational frequencies of various 1,3,4-thiadiazole derivatives, showing good agreement with experimental data.

The M06-2X functional is another popular choice, particularly for systems where non-covalent interactions are important. It is a high-nonlocality functional with a double amount of nonlocal exchange. M06-2X is often used for structural optimization and reaction mechanism studies in organic systems. researchgate.net In comparative studies on related heterocyclic compounds, both B3LYP and M06-2X have been used to calculate ground-state energies and geometrical parameters, with results often showing good concurrence between the two functionals.

The Hartree-Fock (HF) method is a foundational ab initio calculation approach that provides a baseline for more advanced computational techniques. HF calculations solve the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. While this simplification can lead to less accurate results compared to DFT or other post-HF methods, it serves as a crucial starting point. In studies of thiadiazole derivatives, HF calculations are often performed alongside DFT methods to provide a comparative analysis and to assess the impact of electron correlation on the calculated molecular properties.

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility.

For thiadiazole derivatives, Pople-style basis sets are commonly employed. A frequently used basis set is 6-31G(d) , a split-valence basis set that includes polarization functions (d-functions) on heavy atoms. These functions allow for more flexibility in describing the shape of electron orbitals, which is important for accurately modeling chemical bonds.

For higher accuracy, larger basis sets such as 6-311++G(d,p) are utilized. rsc.org This notation indicates:

6-311G : A triple-split valence basis set, providing more functions to describe valence electrons.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen. These functions are important for describing anions or systems with lone-pair electrons.

(d,p) : The addition of d-type polarization functions to heavy atoms and p-type polarization functions to hydrogen atoms, allowing for a more accurate description of bond anisotropy.

The choice of basis set is optimized for the specific property being investigated, with larger, more complex basis sets generally yielding results that are closer to the complete basis set limit.

Molecular Geometry Optimization and Structural Parameter Analysis

A primary application of computational chemistry is the determination of the equilibrium geometry of a molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting structural parameters provide a detailed picture of the molecule's three-dimensional shape.

Theoretical calculations provide precise values for the bond lengths and bond angles of a molecule in its optimized, lowest-energy state. For the 1,3,4-thiadiazole ring, these parameters are critical for understanding the degree of aromaticity and the influence of substituents, such as the tert-butyl group. The table below lists typical experimental bond lengths and angles for the unsubstituted 1,3,4-thiadiazole ring, which serve as a reference for computational studies on its derivatives. Computational methods like DFT with the B3LYP functional are used to calculate these parameters for specific derivatives like 2-tert-butyl-1,3,4-thiadiazole.

| Parameter | Bond/Angle | Typical Value (Å or °) |

|---|---|---|

| Bond Length (Å) | S1–C2 | 1.721 |

| C2=N3 | 1.303 | |

| N3–N4 | 1.371 | |

| C5=N4 | 1.303 | |

| Bond Angle (°) | C5–S1–C2 | 86.4 |

| S1–C2=N3 | 114.9 | |

| C2=N3–N4 | 111.9 | |

| N3–N4=C5 | 111.9 | |

| N4=C5–S1 | 114.9 |

Note: Data is based on experimental X-ray analysis of the parent 1,3,4-thiadiazole molecule and serves as a reference. The tert-butyl substituent at the C2 position would slightly alter these values.

In-depth Theoretical and Computational Analysis of this compound Remains a Field for Future Investigation

The field of computational chemistry regularly employs a variety of methods to elucidate the properties of molecules. These include Frontier Molecular Orbital (FMO) analysis to understand reactivity, Molecular Electrostatic Potential (MESP) surface analysis to identify sites for electrophilic and nucleophilic attack, and the Quantum Theory of Atoms in Molecules (QTAIM) to characterize chemical bonds. However, the application of these specific methods to this compound has not been documented in a manner that would allow for a thorough and scientifically accurate discussion as requested.

General studies on substituted 1,3,4-thiadiazoles indicate that the nature of the substituent at the C2 position significantly influences the electronic structure and, consequently, the chemical behavior of the entire molecule. For instance, research on various aryl- and alkyl-substituted 1,3,4-thiadiazoles has demonstrated how different functional groups can alter the HOMO-LUMO energy gap, charge distribution, and vibrational frequencies. scispace.comnih.govscielo.br It is reasonable to hypothesize that the bulky tert-butyl group, an electron-donating alkyl group, would have a distinct impact on the electronic properties of the thiadiazole ring. However, without specific computational studies, any discussion would remain speculative.

Similarly, while the correlation between computationally predicted and experimentally observed vibrational spectra is a common practice for structural confirmation of newly synthesized compounds, such a study for this compound is not present in the available literature. Experimental spectroscopic data, such as FT-IR and Raman spectra, are foundational for such correlational studies. nih.govchemmethod.com

Computational Prediction of Compound Stability and Degradation Pathways

Theoretical studies are instrumental in predicting the thermodynamic stability of heterocyclic compounds like this compound. By employing methods such as G3(MP2)//B3LYP level of theory, researchers can calculate key thermodynamic parameters. researchgate.net For instance, a thermochemical study on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives determined their standard molar enthalpies of formation in the gaseous phase, providing a quantitative measure of their stability. researchgate.net Such calculations can also be used to evaluate the relative thermodynamic stability between different isomers or substituted derivatives. researchgate.net

Computational methods can also elucidate potential degradation pathways. While specific degradation studies on this compound are not extensively documented, the general approach involves identifying the most reactive sites on the molecule and simulating reactions with potential degradation agents. The high aromaticity of the 1,3,4-thiadiazole ring generally imparts significant stability. mdpi.comnih.gov However, computational models can predict how factors like pH and interaction with other molecules might lead to ring cleavage or modification of the tert-butyl group. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations provide detailed information about the conformational flexibility of this compound and its interactions with its environment.

MD simulations have been employed to validate the stability of complexes formed between 1,3,4-thiadiazole derivatives and their molecular targets. researchgate.netnih.gov For example, 100-nanosecond simulations have been used to confirm the stability of docked compounds within a binding site. researchgate.netmdpi.com The root-mean-square deviation (RMSD) of the protein-ligand complex is often monitored throughout the simulation; a flattened RMSD curve indicates that the system has reached equilibrium and the complex is stable. nih.gov These simulations are crucial for understanding the dynamic nature of the interactions that hold the ligand in the binding pocket. rsc.org

The conformational landscape of the 2-tert-butyl group attached to the 1,3,4-thiadiazole ring can also be explored using MD simulations. These simulations can reveal the preferred orientations of the bulky tert-butyl group relative to the planar thiadiazole ring and how these conformations might change in different solvent environments or upon interaction with other molecules.

In Silico Studies for Molecular Design and Interaction Profiling

In silico techniques are a cornerstone of modern molecular design, enabling the efficient screening and profiling of compounds like this compound for various applications.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 1,3,4-thiadiazole, docking studies are widely used to investigate their binding modes within the active sites of various proteins. nih.govmdpi.com These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov

For example, docking studies have shown that the 1,3,4-thiadiazole moiety can play a crucial role in the binding and stability of compounds within a target's active site. mdpi.com The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, forming interactions with key residues. mdpi.com The tert-butyl group, being bulky and hydrophobic, can engage in favorable van der Waals and hydrophobic interactions within nonpolar pockets of a binding site. The output of a docking study is often a "docking score," which is an estimation of the binding free energy, with more negative values indicating a stronger predicted interaction. uowasit.edu.iq

Below is a table summarizing representative molecular docking results for 1,3,4-thiadiazole derivatives with different targets, illustrating the types of interactions observed.

| Compound Class | Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Imidazo[2,1-b] researchgate.netnih.govmdpi.comthiadiazole derivatives | HVR protein (HIV-1 protease) | Not specified | -117.20 (for compound RUS-06) |

| bis- researchgate.netnih.govmdpi.comthiadiazolimines | SARS-CoV-2 Main Protease (Mpro) | H41, C145 | -7.50 (for compound 5h) |

| 1,3,4-Thiadiazole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | GLU885, ASP1046, ASN923 | Not specified |

| 1,3,4-Thiadiazole sulfonyl thioureas | S. aureus DNA gyrase 2XCS | ASP1083, MET1121, ARG1122 | Not specified |

This table is for illustrative purposes and shows data for various 1,3,4-thiadiazole derivatives, not specifically the 2-tert-butyl substituted compound.

Computational models can be built using a set of known compounds and their measured properties. These models can then be used to predict the properties of new, unsynthesized compounds. For instance, a QSPR study on 1,2,5-thiadiazole (B1195012) derivatives utilized theoretical descriptors to predict various spectral physicochemical parameters. doi.org A similar approach could be applied to this compound to predict properties like solubility, lipophilicity (logP), and electronic properties.

Molecular modeling can also provide a rationale for observed structure-property relationships. For example, in a study comparing two regioisomers of a thiadiazole derivative, thermodynamic calculations showed that the more potent isomer was also the more thermodynamically stable one. nih.gov This suggests a link between the compound's intrinsic stability and its ability to interact favorably with a target.

Advanced Research Applications of 2 Tert Butyl 1,3,4 Thiadiazole Scaffolds

Agrochemical Research Applications and Derivatization for Target Properties

In the field of agrochemical research, the 1,3,4-thiadiazole (B1197879) ring is a prominent heterocyclic moiety used in the design of new active ingredients. isres.org The tert-butyl substitution at the 2-position has been identified as a key feature for enhancing the efficacy of certain classes of agrochemicals.

The development of herbicidal compounds based on the 1,3,4-thiadiazole structure has been a subject of significant research. Studies have shown that the biological activity of these derivatives is highly dependent on the nature of the substituents on the heterocyclic ring.

Herbicidal Activity and Structure-Activity Relationships

Research into l-substituted-3-(5-substituted-l,3,4-thiadiazol-2-yl)ureas has demonstrated excellent herbicidal activity. acs.org A key finding from structure-activity relationship (SAR) studies is that the herbicidal potency is maximized when the substituent at the 5-position of the 1,3,4-thiadiazole ring is a tertiary-butyl group. acs.org This highlights the importance of the specific 2-tert-butyl-1,3,4-thiadiazole scaffold in designing potent herbicides. Conversely, replacing the oxygen atom in the urea (B33335) moiety with a sulfur atom was found to decrease herbicidal activity. acs.org

Some thiadiazole derivatives function as Protoporphyrinogen Oxidase (PPO) inhibitors, a class of herbicides known for their broad-spectrum weed control and rapid degradation, which lessens environmental pollution. acs.org The data below summarizes the herbicidal efficacy of a representative thiadiazole urea derivative against different weed species.

| Compound | Target Weed | Application Method | Activity Level |

|---|---|---|---|

| 1,3-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Barnyardgrass | Pre-emergence | High |

| 1,3-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Crabgrass | Pre-emergence | High |

| 1,3-dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | Redroot Pigweed | Post-emergence | Moderate |

Environmental Fate of Thiadiazole-Based Herbicides

The environmental fate of any herbicide is a critical aspect of its development, determining its persistence, mobility, and potential impact on non-target ecosystems. awsjournal.org The behavior of thiadiazole derivatives in the environment is governed by processes such as sorption to soil particles, leaching into groundwater, and degradation through microbial, chemical, or photolytic pathways. awsjournal.orgresearchgate.net

The persistence of these compounds can vary significantly based on soil type and climatic conditions. usda.gov While specific environmental fate studies on this compound derivatives are not extensively detailed in the provided literature, general principles for similar chemical classes apply. Factors like soil organic matter content and pH levels are known to influence the sorption and desorption processes, which in turn affect the compound's leachability and bioavailability for microbial degradation. nih.gov

The 1,3,4-thiadiazole scaffold is integral to the design of novel insecticidal agents. ekb.eg Researchers have synthesized and evaluated numerous derivatives, exploring different structural modifications to enhance potency against various insect pests.

Design and Structure-Activity Relationship (SAR)

The design of thiadiazole-based insecticides often involves the introduction of different functional groups to modulate their biological activity. For instance, the synthesis of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives has yielded compounds with significant insecticidal properties. nih.gov SAR studies on these compounds revealed that the introduction of fluorine atoms at the meta- and para-positions of an attached benzene (B151609) ring was crucial for achieving high bioactivity. nih.gov

Another approach involves the creation of N-tert-butyl-N,N'-diacylhydrazine derivatives containing a thiadiazole moiety. nih.govresearchgate.net These compounds are designed as nonsteroidal ecdysone (B1671078) agonists, which function as insect growth regulators (IGRs) by mimicking the action of the insect molting hormone, ecdysone. nih.govresearchgate.net This targeted mode of action represents a key strategy in developing more selective insecticides. researchgate.net

The table below presents findings on the insecticidal activity of various 1,3,4-thiadiazole derivatives against common agricultural pests.

| Derivative Class | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| 1,3,4-thiadiazolo[3,2-a]pyrimidine analogues | Spodoptera littoralis (Cotton leafworm) | High insecticidal activity (100% toxicity) | mdpi.com |

| 1,3,4-thiadiazole 5-fluorouracil acetamides | Aphis craccivora (Cowpea aphid) | Activity comparable to commercial insecticide imidacloprid | nih.gov |

| N-tert-butyl-N,N'-diacylhydrazines with 1,2,3-thiadiazole | Plutella xylostella L. (Diamondback moth) | Good insecticidal activity | nih.govresearchgate.net |

| 1,3,4-thiadiazine-benzenesulfonamide derivatives | Spodoptera littoralis | LC50 value of 6.90 mg/L for select compounds | nih.gov |

Mode of Action Research

Research into the mode of action of thiadiazole-based insecticides has identified several molecular targets.

Ecdysone Receptor Agonism : As mentioned, certain diacylhydrazine derivatives containing a thiadiazole ring act as ecdysone agonists, disrupting the normal molting process in insects. nih.govresearchgate.net

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Modulation : While research has focused on the 1,2,4-thiadiazole (B1232254) isomer, it has been shown that these derivatives can act as agonists of muscarinic acetylcholine receptors, which are involved in neurotransmission. researchgate.net This suggests a potential mode of action for related thiadiazole structures.

RNA Interference : Some studies on 1,3,4-thiadiazole 5-fluorouracil acetamide derivatives have classified them as potential RNA interference insecticides, suggesting a mode of action that involves the disruption of gene expression at the RNA level. nih.gov

The 1,3,4-thiadiazole nucleus is a key pharmacophore in the synthesis of compounds with potential antimicrobial properties. wjpmr.com Research focuses on the design and synthesis of novel derivatives through various structural modifications to screen for enhanced antifungal and antibacterial activity. mdpi.com

Design and Synthesis Strategies

A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles, the precursors to many active compounds, involves the cyclization of thiosemicarbazides with reagents like concentrated sulfuric acid. wjpmr.comsbq.org.br From this versatile intermediate, a wide array of derivatives can be generated.

Key synthetic strategies and structural modifications include:

Chalcone Derivatives : The synthesis of chalcones containing a 1,3,4-thiadiazole moiety has been explored, leading to compounds with notable antifungal activity. nih.gov

Schiff Bases : The reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with various aldehydes or ketones produces Schiff bases, a class of compounds frequently investigated for antimicrobial properties.

Thione-Thiol Tautomerism : The synthesis of 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol, which exists in a thione-thiol tautomeric equilibrium, allows for further reaction at the sulfur atom to create a series of S-substituted derivatives. nih.gov

Incorporation of Other Heterocycles : Linking the 1,3,4-thiadiazole ring to other bioactive heterocyclic systems, such as pyrazole (B372694) or pyrimidine (B1678525), is a common design strategy to create hybrid molecules with potentially enhanced biological profiles. mdpi.comwjpmr.com

The following table summarizes various structural modifications on the 1,3,4-thiadiazole scaffold and their intended purpose in antimicrobial research.

| Synthetic Approach | Starting Material | Key Modification | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Multi-step synthesis | 4-chlorophenyl isothiocyanate | S-alkylation with 2-bromoacetophenone (B140003) derivatives | Thioether derivatives of 1,3,4-thiadiazole | nih.gov |

| Cyclization | Thiosemicarbazide (B42300) and aryl carboxylic acid | Formation of the 2-amino-5-aryl-1,3,4-thiadiazole core | 2-amino-5-aryl-1,3,4-thiadiazoles | wjpmr.com |

| Condensation | 2-amino-1,3,4-thiadiazole derivatives | Reaction with chalcones | Chalcone-thiadiazole hybrids | nih.gov |

| Cyclodehydration | Acylhydrazines | Reaction with sulfur reagents (e.g., CS2) | 2,5-disubstituted-1,3,4-thiadiazoles | sbq.org.br |

Analysis of structure-activity relationships suggests that the presence of electron-withdrawing groups, such as fluorine or chlorine, on an aromatic ring attached to the thiadiazole nucleus can be important for antibacterial potency. sbq.org.br

Material Science Applications and Optoelectronic Property Investigations

The electronic properties of the 1,3,4-thiadiazole ring make it a valuable building block in material science, particularly for the development of organic semiconductors and components for optoelectronic devices. researchgate.netutq.edu.iq The electron-deficient nature of the ring facilitates electron transport, a crucial property for many applications. tandfonline.com

Derivatives of 1,3,4-thiadiazole and the structurally similar 1,3,4-oxadiazole (B1194373) are extensively researched for their use in Organic Light-Emitting Diodes (OLEDs). tandfonline.com The incorporation of a tert-butyl group onto the molecular framework has been shown to be a beneficial strategy for developing high-efficiency emitters.

In the design of blue Thermally Activated Delayed Fluorescence (TADF) emitters, the inclusion of two tert-butyl groups into the molecular structure serves multiple functions. rsc.org It effectively enhances the molecule's solubility, which is critical for solution-based processing of OLEDs. rsc.org Furthermore, the steric bulk of the tert-butyl groups helps to inhibit intermolecular π–π stacking and intramolecular vibrations in the solid state. This reduction in aggregation-caused self-quenching of excitons allows for the fabrication of highly efficient non-doped OLEDs. rsc.org

Research on a related oxadiazole, 2-(4-biphenylyl)-5(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD), has shown its utility as an interfacial layer in OLEDs. researchgate.net Inserting a thin layer of PBD between the hole-injecting and hole-transporting layers improved the balance of charge carriers within the device, leading to a significant enhancement in electroluminescent efficiency. researchgate.net The tert-butyl group in these materials also contributes to forming stable amorphous films, which is essential for device longevity and performance.

The 1,3,4-thiadiazole ring is recognized as an electron-deficient system, making its derivatives candidates for n-type (electron-transporting) semiconductor materials. researchgate.net This property is fundamental to their application in organic electronics, including OLEDs and organic field-effect transistors (OFETs), where efficient charge transport is paramount.

Computational studies, often performed on the analogous oxadiazole systems, are used to predict the charge-transporting capacity of these materials. tandfonline.comtandfonline.com A key parameter calculated in these studies is the reorganization energy (λ), which represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally corresponds to a higher charge mobility.

Theoretical calculations have shown that linking thiadiazole or oxadiazole rings with phenyl units can create an extended π-conjugated system. researchgate.net This delocalization can lead to low intramolecular reorganization energies for both holes (λh) and electrons (λe), making these materials suitable for charge transport. tandfonline.com The tert-butyl group, while not directly part of the conjugated system, can influence the solid-state packing of the molecules, which in turn affects the intermolecular charge transfer rates. rsc.org The σ-donor effect of tert-butyl groups can also slightly lower the ionization potential of the molecule. mdpi.com

Investigations into Photoconductivity and Mesomorphism for Liquid Crystal Development

While direct studies on the photoconductive and mesomorphic properties of this compound for liquid crystal development are not extensively documented in publicly available research, the broader class of 1,3,4-thiadiazole derivatives has been investigated for these applications. The inherent rigidity and linearity of the 1,3,4-thiadiazole ring make it a suitable core for the construction of liquid crystalline molecules. ias.ac.in The introduction of various substituents allows for the modulation of molecular geometry and intermolecular interactions, which are crucial for the formation of mesophases.

For instance, bent-shaped liquid crystalline compounds containing 1,3,4-thiadiazole heterocyclic rings have been synthesized and their mesomorphic properties investigated. ias.ac.in These studies revealed that the nature of the terminal alkoxy chains significantly influences the type of mesophase observed, with shorter chains favoring nematic phases and longer chains promoting the formation of smectic A and smectic C phases. ias.ac.in The thermal stability and mesomorphic range of these materials are key parameters in their potential application in display technologies and optical sensors.

Furthermore, fluorescent liquid crystals based on 2,1,3-benzothiadiazole, a related heterocyclic system, have been developed and shown to exhibit room-temperature nematic phases. mdpi.com These materials combine the properties of fluidity, anisotropy, and intrinsic emission, making them promising for next-generation display technologies. While specific data on the photoconductivity of this compound is scarce, the electron-deficient nature of the thiadiazole ring suggests that its derivatives could be explored for their electron-transporting properties in optoelectronic devices. The tert-butyl group, being an electron-donating group, might influence the electronic properties of the thiadiazole ring and, consequently, its potential for photoconductivity. Further research is needed to fully elucidate the potential of this compound in this area.

Catalysis and Coordination Chemistry Involving this compound Ligands

The nitrogen and sulfur atoms in the 1,3,4-thiadiazole ring provide excellent coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry and catalysis.

Gold(I) complexes are of particular interest due to their intriguing structural diversity and potential applications in medicine and materials science. While the synthesis of a gold(I) complex with this compound as a direct ligand is not explicitly detailed in the available literature, the coordination chemistry of related thiadiazole derivatives provides significant insights. The formation of supramolecular networks is a common feature of gold(I) complexes, driven by aurophilic (Au···Au) interactions and other non-covalent forces like hydrogen bonding. researchgate.net

For example, the reaction of gold(I) compounds with thiosemicarbazone ligands, which are precursors to some thiadiazoles, results in the formation of gold(I) complexes where the metal center is coordinated to the sulfur atom. acs.org These complexes can self-assemble into intricate supramolecular architectures through hydrogen bonding and weak agostic interactions. acs.org The synthesis of lipophilic gold(I) complexes with 1,3,4-oxadiazol-2-thione, a close analog of a thiadiazole derivative, has also been reported. nih.gov

The general synthetic route to such complexes often involves the reaction of a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the thiadiazole-based ligand. rsc.org The resulting complexes can be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction to elucidate their solid-state structures and supramolecular assemblies. The tert-butyl group in this compound would be expected to influence the solubility and crystal packing of its gold(I) complexes.

Thiadiazole derivatives can act as ligands for various transition metals, and the resulting complexes can exhibit catalytic activity. nih.govscispace.comnih.gov The coordination of the thiadiazole ligand to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic performance. While specific examples of this compound being used in transition metal-catalyzed reactions are not prominent in the literature, the general principles of thiadiazole coordination chemistry suggest its potential in this area.

The nitrogen atoms of the thiadiazole ring can coordinate to transition metals, and the substituents on the ring can be tailored to fine-tune the ligand's electronic and steric properties. nih.gov For instance, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been prepared and characterized. nih.gov The catalytic applications of such complexes could range from oxidation and reduction reactions to cross-coupling reactions, depending on the nature of the metal and the other ligands in its coordination sphere. The bulky tert-butyl group in this compound might create a specific steric environment around the metal center, potentially leading to enhanced selectivity in certain catalytic transformations.

Corrosion Inhibition Research: Molecular Reactivity and Binding Tendency Studies on Metal Surfaces

Thiadiazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in acidic media. nih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to understand the corrosion inhibition mechanism of thiadiazole derivatives at the molecular level. nih.govcyberleninka.ru These studies correlate the molecular and electronic properties of the inhibitor molecules with their experimentally observed inhibition efficiencies.

Several key quantum chemical parameters are used to predict the inhibition performance:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. jchemlett.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, facilitating back-donation and strengthening the inhibitor-metal bond. jchemlett.com

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule and thus, better inhibition efficiency. cyberleninka.ru

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the charged metal surface.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation, which is favorable for corrosion inhibition. sciencepub.net

Studies on various 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown that the presence of heteroatoms (N and S) and π-electrons in the ring system facilitates their adsorption on metal surfaces. nih.gov The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal). nih.gov

The reactive sites for adsorption can be identified using Fukui indices, which indicate the propensity of each atom in the molecule to undergo a nucleophilic or electrophilic attack. For thiadiazole derivatives, the sulfur and nitrogen atoms are typically the primary sites for interaction with the metal surface. jchemlett.com

Table of Quantum Chemical Parameters for Some Thiadiazole Derivatives (Illustrative Data from Related Compounds)

Click to view data

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |

| 2-amino-1,3,4-thiadiazole | -6.83 | -1.15 | 5.68 | 4.23 | worldscientific.com |

| 2-amino-5-methyl-1,3,4-thiadiazole | -6.69 | -1.03 | 5.66 | 4.45 | worldscientific.com |

| 2-amino-5-ethyl-1,3,4-thiadiazole | -6.65 | -0.99 | 5.66 | 4.52 | worldscientific.com |

| 2-(1,3,4-thiadiazol-2-yl)pyrrolidine | -7.12 | -1.23 | 5.89 | 3.78 | nih.gov |

Note: The data in this table is for illustrative purposes and is based on studies of related thiadiazole compounds, not this compound itself.

Research on Derivatives and Analogues of 2 Tert Butyl 1,3,4 Thiadiazole

Synthesis and Characterization of Fused Heterocyclic Systems Incorporating the Thiadiazole Moiety

The 2-tert-butyl-1,3,4-thiadiazole core serves as a versatile precursor for the construction of various fused heterocyclic systems. The most common synthetic strategies involve the cyclization of a derivative, typically 2-amino-5-tert-butyl-1,3,4-thiadiazole, with appropriate bifunctional reagents to build an adjacent ring.

The synthesis of imidazo[2,1-b] nih.govresearchgate.netnih.govthiadiazole derivatives is a well-established route that fuses an imidazole (B134444) ring onto the 1,3,4-thiadiazole (B1197879) core. nih.gov The primary method involves the reaction of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone, such as a phenacyl bromide. researchgate.net